Product packaging for 1-Mesityl-2-pyrrolidinone(Cat. No.:)

1-Mesityl-2-pyrrolidinone

Cat. No.: B13688293
M. Wt: 203.28 g/mol
InChI Key: XSGWLYUYGFMLKP-UHFFFAOYSA-N
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Description

1-Mesityl-2-pyrrolidinone is a chemical compound with the molecular formula C13H17NO and a PubChem CID of 82076791 . As a pyrrolidinone derivative, this compound is of interest in specialized organic synthesis and research applications. The mesityl (2,4,6-trimethylphenyl) group attached to the pyrrolidinone ring system may influence its properties, such as solubility and steric hindrance, which can be relevant in the development of novel molecular structures or as a building block for more complex chemical entities . Researchers can leverage this compound in exploring new synthetic pathways, particularly where a bulky aryl group is required. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate safety precautions and refer to the material safety data sheet (MSDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO B13688293 1-Mesityl-2-pyrrolidinone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4,6-trimethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-9-7-10(2)13(11(3)8-9)14-6-4-5-12(14)15/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGWLYUYGFMLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCCC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Mesityl 2 Pyrrolidinone and Its Derivatives

Direct N-Mesitylation Strategies for Pyrrolidinone Synthesis

Direct N-mesitylation involves the formation of a bond between the nitrogen atom of the pyrrolidinone ring and a mesityl group. This can be achieved through several coupling strategies.

The coupling of mesityl halides with pyrrolidinones represents a direct approach to forming the N-mesityl bond. These reactions often require a catalyst and a base to proceed efficiently. The choice of catalyst, solvent, and base can significantly influence the reaction yield and selectivity.

Palladium-catalyzed N-arylation, a type of Buchwald-Hartwig amination, is a powerful and versatile method for forming carbon-nitrogen bonds. This approach can be applied to the synthesis of 1-Mesityl-2-pyrrolidinone by coupling a mesityl halide (or triflate) with 2-pyrrolidinone (B116388) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The reaction conditions, including the choice of ligand and base, are crucial for achieving high yields, especially given the steric hindrance of the mesityl group.

Recent advancements in palladium catalysis have led to the development of highly active catalyst systems that can facilitate the arylation of a wide range of amides, including lactams like pyrrolidinone. For instance, methods have been developed for the N-arylation of N-H heteroarenes using aryl chlorides, which are inexpensive and structurally diverse, with a low-loading Pd/keYPhos catalyst. rsc.org Tandem N-arylation/carboamination reactions catalyzed by palladium have also been reported for the synthesis of N-aryl-2-allyl pyrrolidines from primary γ-amino alkenes, an aryl bromide, and a vinyl bromide. nih.gov Furthermore, enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine has been achieved, offering a route to chiral 2-arylpyrrolidines. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed N-Arylation for Pyrrolidine (B122466) Derivatives

ReactantsCatalyst SystemProductKey Features
γ-N-arylamino alkenes, vinyl bromidesPalladium(0) catalystN-aryl-2-allyl pyrrolidinesHigh diastereoselectivity for trans-2,3- and cis-2,5-disubstituted pyrrolidines. nih.gov
Unsaturated primary amines, aryl bromide, vinyl bromidePalladium catalystN-aryl-2-allyl pyrrolidine or indolineTandem N-arylation/carboamination sequence. nih.gov
N-Boc-pyrrolidine, aryl bromidesPd(OAc)₂, tBu₃P-HBF₄Enantiomerically enriched 2-arylpyrrolidinesHigh enantioselectivity (96:4 er) and good yields. organic-chemistry.org
N–H heteroarenes (indoles, pyrroles), aryl chloridesLow-loading Pd/keYPhos catalyst (0.8 mol%)N-arylated heteroarenesMild and efficient method with excellent functional group tolerance. rsc.org

Chemo- and Regioselective Synthesis of this compound Scaffolds

Achieving chemo- and regioselectivity is a critical aspect of synthesizing complex molecules like this compound, especially when multiple reactive sites are present in the starting materials or intermediates.

In the context of palladium-catalyzed C(sp³)–H arylation, controlling the position of arylation on the pyrrolidine ring is a key challenge. Research has shown that the use of directing groups can effectively control the regioselectivity of such reactions. acs.org For instance, an improved 4-dimethylamine-8-aminoquinoline (DMAQ) directing group has been developed that not only accelerates the reaction rate but also enhances cis-selectivity in the C4-arylation of pyrrolidines. acs.org This level of control is crucial for the synthesis of specifically substituted pyrrolidinone derivatives.

Furthermore, in multicomponent reactions, the inherent reactivity of the components often dictates the chemo- and regioselectivity of the outcome. For example, in the [3+2] cycloaddition for spirooxindole pyrrolidines, the reaction proceeds with high regioselectivity, where the azomethine ylide adds to the dipolarophile in a specific orientation. rsc.orgnih.gov

The development of organophotocatalyzed strategies has also enabled the one-step synthesis of diverse substituted 2-piperidinones (a related six-membered ring system) from simple starting materials with exclusive chemoselectivity over different types of alkenes. nih.gov Such strategies, if adapted for pyrrolidinone synthesis, could offer new avenues for the chemo- and regioselective construction of this compound scaffolds.

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic routes to N-substituted pyrrolidinones is a significant focus of contemporary chemical research, driven by the principles of green chemistry. These approaches prioritize the use of renewable feedstocks, catalytic processes, energy efficiency, and the reduction of hazardous waste. While specific studies detailing the green synthesis of this compound are not extensively documented, several established green methodologies for the synthesis of N-aryl pyrrolidinones are directly applicable. These strategies primarily revolve around the catalytic reductive amination of biomass-derived levulinic acid and the direct amination of γ-butyrolactone.

One of the most promising green routes utilizes levulinic acid, a key platform chemical derived from lignocellulosic biomass. researchgate.net The reductive amination of levulinic acid with an amine, in this case, mesitylamine (2,4,6-trimethylaniline), provides a direct pathway to N-substituted-5-methyl-2-pyrrolidones. researchgate.net The general mechanism involves the initial formation of an imine intermediate between the ketone group of levulinic acid and the primary amine, followed by a catalytic hydrogenation of the imine and subsequent intramolecular cyclization to form the pyrrolidinone ring. researchgate.net This process is considered green as it starts from a renewable resource and often employs catalytic systems that minimize waste. Various heterogeneous catalysts, including those based on iridium, ruthenium, and gold-palladium nanoparticles, have been investigated to improve the efficiency and selectivity of this transformation under milder conditions. researchgate.netrsc.org Furthermore, different hydrogen sources, such as molecular hydrogen (H₂), formic acid, and ammonia (B1221849) borane, have been successfully used, offering flexibility and potentially safer process conditions. rsc.orgdtu.dk

Another significant green strategy is the direct catalytic amination of γ-butyrolactone with the corresponding amine. This is the primary industrial method for producing N-methyl-2-pyrrolidinone (NMP), where γ-butyrolactone is reacted with methylamine, often at high temperatures and pressures. chemicalbook.comwikipedia.orggoogle.com Adapting this method for the synthesis of this compound would involve reacting γ-butyrolactone with mesitylamine. Green advancements in this area focus on developing catalysts that can facilitate the reaction under less harsh conditions, thereby reducing energy consumption. The reaction proceeds through a two-step sequence: a reversible ring-opening of the lactone by the amine to form an N-substituted-γ-hydroxybutanamide intermediate, followed by a dehydration and cyclization step to yield the final N-aryl-2-pyrrolidinone. chemicalbook.com

Metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, also represent a potential, albeit more complex, route. wikipedia.org This reaction creates carbon-nitrogen bonds by coupling amines with aryl halides using a palladium catalyst. wikipedia.orgorganic-chemistry.org The synthesis of this compound could theoretically be achieved by coupling mesityl bromide or iodide with 2-pyrrolidinone. From a green chemistry perspective, the challenges include the use of a precious metal catalyst (palladium) and potentially hazardous solvents. acsgcipr.org However, modern research in this area focuses on developing highly active catalysts with very low loadings and employing greener solvents to mitigate these environmental concerns. acsgcipr.org The synthesis of sterically hindered anilines, a class to which mesitylamine belongs, has been a subject of interest, suggesting the feasibility of such coupling reactions. rsc.org

Metal-free approaches are also emerging. For instance, a one-pot synthesis of densely functionalized pyrrolidinones has been achieved through a Smiles-Truce cascade reaction involving arylsulfonamides and cyclopropane (B1198618) diesters under simple base treatment. acs.org Such metal-free catalytic systems are highly desirable as they eliminate the risk of metal contamination in the final product and reduce the environmental burden associated with metal extraction and disposal. acs.org

The table below summarizes various green catalytic approaches that are applicable for the synthesis of N-aryl pyrrolidinones, including the target compound this compound.

Precursor 1Precursor 2Catalyst / MethodSolventKey Green AspectsPotential Product
Levulinic AcidMesitylamineHeterogeneous Catalysts (e.g., Ir, Ru, Au/Pd) / Reductive Amination researchgate.netrsc.orgnih.govWater, Alcohols, or Solvent-free rsc.orgnih.govUse of biomass-derived feedstock, catalytic, often milder conditions. researchgate.netrsc.org1-Mesityl-5-methyl-2-pyrrolidinone
γ-ButyrolactoneMesitylamineThermal or Catalytic Amination chemicalbook.comWater or Solvent-free chemicalbook.comHigh atom economy, potential for solvent-free conditions.This compound
2,5-DimethoxytetrahydrofuranMesitylamineAcid Catalyst (e.g., Acetic Acid)Acetic AcidReadily available starting materials.This compound
ArylsulfonamideCyclopropane DiesterBase-mediated Smiles-Truce Cascade acs.orgTolueneMetal-free, operational simplicity, one-pot process. acs.orgFunctionalized α-Aryl-pyrrolidinone
2-PyrrolidinoneMesityl Bromide/IodidePalladium Catalyst / Buchwald-Hartwig Amination wikipedia.orgToluene, Dioxane acsgcipr.orgHigh efficiency for C-N bond formation, low catalyst loading possible. acsgcipr.orgThis compound

C-H Arylation Reactions with this compound as a Directing Group

The pyrrolidinone moiety in this compound can act as a directing group in palladium-catalyzed C-H arylation reactions, guiding the functionalization of specific C-H bonds. This directed approach offers a powerful strategy for the synthesis of complex aryl-substituted molecules.

Kinetic Studies of Palladium-Catalyzed C-H Arylation

Further kinetic investigations into the C4 arylation of pyrrolidines have revealed that the reaction can be affected by catalyst deactivation, likely due to the accumulation of iodide. acs.org The use of additives like potassium carbonate and pivalic acid has been shown to be crucial for catalyst turnover. acs.org

Identification and Role of Bimetallic High Oxidation State Palladium Intermediates

Mechanistic investigations have pointed towards the involvement of high oxidation state palladium species in these C-H arylation reactions. nih.gov A proposed catalytic cycle involves the initial ligand-directed C-H activation to form a palladacycle. nih.govnih.gov This intermediate is then oxidized by the diaryliodonium salt to generate a high-valent palladium species. nih.gov

Specifically, evidence suggests the formation of a dimeric high oxidation state palladium intermediate. nih.gov The turnover-limiting step is proposed to be the oxidation of a Pd(II) dimer by the diaryliodonium salt, leading to a bimetallic Pd(IV)/Pd(II) or a Pd(III)-Pd(III) species. nih.govnih.gov This bimetallic intermediate is a key species from which the C-C bond-forming reductive elimination occurs to yield the arylated product. nih.gov

Influence of Diaryliodonium Salts in Mesityl Transfer Reactions

Diaryliodonium salts are effective arylating agents in these palladium-catalyzed reactions. nih.gov The use of unsymmetrical diaryliodonium salts, such as [Mes-I-Ar]BF4, allows for the selective transfer of the less sterically hindered aryl group. nih.govnih.gov The mesityl group acts as a "dummy" ligand, ensuring that the desired aryl group is transferred with high selectivity. nih.gov This strategy has been successfully applied to the arylation of various substrates, including those containing pyrrolidinone directing groups, to produce a range of biaryl products in high yields. nih.gov The electronic properties of the aryl group being transferred can influence the reaction rate, with electron-deficient aryl groups generally leading to faster reactions and higher yields. nih.gov

Reaction Pathways in Pyrrolidinone Annulations and Cyclizations

The pyrrolidinone core is a prevalent motif in many biologically active compounds. semanticscholar.orgacs.org Consequently, the development of novel methods for its synthesis, such as annulation and cyclization reactions, is of significant interest. Understanding the mechanisms of these transformations is key to their broader application.

Detailed Mechanisms of Multicomponent Cycloaddition Reactions

Multicomponent reactions (MCRs) offer an efficient pathway to construct complex molecules like pyrrolidinones in a single step. semanticscholar.orgresearchgate.net In the context of pyrrolidinone synthesis, 1,3-dipolar cycloaddition reactions are particularly relevant. For instance, the reaction of tetrahydroisoquinolinium N-ylides, generated in situ, with dipolarophiles like (E)-3-arylidene-1-phenyl-pyrrolidine-2,5-diones leads to the formation of complex dispiropyrrolo[2,1-a]isoquinoline derivatives. rsc.org

The mechanism of these cycloadditions involves the in situ generation of an azomethine ylide, which then undergoes a [3+2] cycloaddition with the dipolarophile. rsc.org The stereochemical outcome of these reactions is of particular interest. Studies have shown that the cycloaddition can proceed with high diastereoselectivity, often favoring the formation of a single diastereomer through an exo-approach. rsc.org Computational studies using Density Functional Theory (DFT) can be employed to rationalize the observed regio- and stereoselectivity. rsc.org

Another example involves the reaction of pyrrolidinodiones as enol components in Ugi- and Passerini-type MCRs. semanticscholar.org The proposed mechanism for the enol-Ugi condensation involves the protonation of an imine to form an iminium cation, which is then attacked by an isocyanide. The resulting nitrilium cation is subsequently trapped by the enolate of the pyrrolidinodione. semanticscholar.org

Radical Tandem Cyclization and Coupling Reactions Catalyzed by N-Heterocyclic Carbenes

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations, including radical reactions. rsc.orgrsc.orgresearchgate.net A notable application is the synthesis of functionalized 2-pyrrolidinones through a radical tandem cyclization/coupling reaction. rsc.orgrsc.org This transition-metal-free method demonstrates broad substrate scope and high efficiency. rsc.orgrsc.org

The proposed mechanism commences with the reaction of the NHC catalyst with an aldehyde to form a Breslow intermediate. rsc.org This intermediate, upon deprotonation, generates a highly reductive enolate. A single electron transfer (SET) from this enolate to an α-bromo-N-cinnamylamide produces a radical anion and a radical zwitterionic intermediate. rsc.org The resulting radical undergoes an intramolecular 5-exo-trig cyclization, leading to the formation of the pyrrolidinone ring. rsc.orgmdpi.com This is followed by a coupling step to yield the final product. rsc.org

Intramolecular Rearrangements and Transformations of this compound Precursors

General synthetic strategies for related N-aryl lactams often involve intermolecular reactions. For instance, the condensation of γ-butyrolactone with an appropriate aniline (B41778) derivative is a common industrial method for producing N-alkyl and N-aryl pyrrolidinones. Another general approach is the alkylation or arylation of the 2-pyrrolidinone nitrogen.

One plausible, though not explicitly documented, intramolecular route could theoretically involve the cyclization of a suitable N-mesityl-substituted γ-aminobutanoic acid or its derivative. For example, a precursor such as 4-amino-N-(2,4,6-trimethylphenyl)butanamide could potentially undergo intramolecular cyclization to form this compound. However, specific reagents, reaction conditions, and mechanistic studies for such a transformation leading to this particular product are not described in the surveyed literature.

Similarly, a Friedel-Crafts-type reaction of mesitylene (B46885) with γ-butyrolactone has been shown to produce 4-(2,4,6-trimethylphenyl)butyric acid. This butyric acid derivative is a potential precursor that, after conversion to an appropriate amide or other activated species, could undergo intramolecular cyclization. Again, detailed studies on this specific subsequent intramolecular step to yield this compound are not found.

The lack of specific literature on this topic suggests that either this particular intramolecular route is not a common or efficient method for the synthesis of this compound, or that such studies exist in less accessible sources. Therefore, a detailed discussion with research findings and data tables on the intramolecular rearrangements and transformations of this compound precursors cannot be provided at this time.

Evolution of Pyrrolidinone Derivatives in Synthetic Methodologies

The pyrrolidinone core is a five-membered γ-lactam structure that is a fundamental building block in both nature and synthetic chemistry. atamanchemicals.com Its prevalence in a wide array of biologically active compounds has driven the development of diverse and efficient synthetic methodologies for its construction and functionalization. tandfonline.comresearchgate.netnih.gov

Historically, many syntheses of pyrrolidinone-containing molecules started from readily available chiral precursors like proline and 4-hydroxyproline. nih.gov These methods involve functional group manipulations such as reduction and condensation to build up the target molecule. nih.gov More recent advancements have focused on the development of multicomponent reactions (MCRs), which allow for the rapid assembly of complex pyrrolidinone derivatives from simple starting materials in a single step, enhancing atom and step economy. tandfonline.comresearchgate.net Cycloaddition reactions, particularly the [3+2] cycloaddition of azomethine ylides, represent another powerful strategy for accessing a wide range of substituted pyrrolidines and pyrrolidinones. tandfonline.comnih.gov

Beyond their role as synthetic targets, pyrrolidinone derivatives have evolved into crucial tools in synthetic methodology, most notably as ligands in transition-metal catalysis. The pyrrolidinone scaffold can be elaborated with phosphine (B1218219), amine, or other coordinating groups to create chiral ligands for asymmetric catalysis. mdpi.comresearchgate.net These ligands have found application in important transformations such as the Buchwald-Hartwig amination for C-N bond formation and the enantioselective hydrogenation of olefins. mdpi.comacs.orgrsc.org The development of pyrrolidine-based ligands for nicotinic acetylcholine (B1216132) receptors and as β-secretase inhibitors highlights their importance in medicinal chemistry and drug design. mdpi.comnih.gov The synthesis of N-aryl-substituted pyrrolidines, a class to which 1-mesityl-2-pyrrolidinone belongs, can be achieved through methods like the reductive amination of diketones with anilines. mdpi.com

Table 2: Examples of Bioactive Molecules and Synthetic Intermediates Containing the Pyrrolidinone Moiety

Compound Name Class/Application Key Synthetic Feature
N-Methyl-2-pyrrolidone (NMP) Aprotic solvent Widely used in polymer and petrochemical industries. wikipedia.orgatamanchemicals.com
2-Pyrrolidinone (B116388) Synthetic precursor Used to produce N-vinylpyrrolidone and as a solvent. atamanchemicals.comchemicalbook.com
Piracetam Nootropic drug A well-known pharmaceutical containing the core ring. atamanchemicals.com
Clemastine Antihistamine drug A commercial drug featuring a substituted pyrrolidine (B122466) ring. tandfonline.com

| (S)-3,5-dihydro-4H-pyrrolo[3,2-d]isoxazol-4-one derivatives | ATX Inhibitors | Synthesized as potent inhibitors for therapeutic applications. nih.gov |

Scope and Research Imperatives for 1 Mesityl 2 Pyrrolidinone Chemistry

The specific compound 1-Mesityl-2-pyrrolidinone merges the robust, versatile pyrrolidinone framework with the unique steric and electronic properties of the mesityl group. While detailed research on this exact molecule is not extensively documented, its structure suggests significant potential and defines clear imperatives for future investigation.

The primary research scope for this compound lies in its potential application as a ligand in catalysis. The N-mesityl group could serve as a bulky, electron-donating substituent that influences the coordination environment of a metal center. In reactions like the Buchwald-Hartwig amination, ligands with bulky N-aryl groups on an N-heterocyclic carbene (NHC) have shown superior catalytic activity. rsc.orgacs.org By analogy, this compound, if functionalized to act as a ligand, could offer advantages in challenging cross-coupling reactions involving sterically hindered substrates. The steric bulk may promote the reductive elimination step, which is often rate-limiting, while the electron-rich nature could facilitate the initial oxidative addition. acs.org

Another research imperative is the development of efficient and scalable synthetic routes to this compound itself. Potential methods could include the palladium-catalyzed amination of 2-pyrrolidinone (B116388) with a mesityl halide or the cyclization of a precursor like 4-(mesitylamino)butanoic acid. rsc.orgresearchgate.net Establishing a practical synthesis is the first step toward exploring its chemistry.

Further investigations should focus on the physicochemical properties of the compound. Its utility as a sterically hindered base or as a building block for more complex molecules, including pharmaceuticals and organic materials, warrants exploration. The mesityl group's influence on the conformation and stability of the pyrrolidinone ring could lead to novel applications. For example, polymers incorporating this moiety might exhibit enhanced thermal stability or specific processing characteristics. The synthesis of derivatives, such as 4-(1-Allyl-1H-benzimidazol-2-yl)-1-mesityl-2-pyrrolidinone, indicates its viability as a scaffold for more complex structures. Ultimately, a thorough experimental evaluation of this compound in various catalytic systems and synthetic contexts is necessary to validate its theoretical potential and carve out its niche in advanced organic synthesis.

This article details the synthetic methodologies for producing this compound and its various derivatives. The synthesis of this class of compounds is of significant interest due to the unique structural and electronic properties imparted by the sterically hindered and electron-rich mesityl group attached to the pyrrolidinone core. The methodologies covered include direct N-arylation strategies, multicomponent reactions, and techniques for achieving chemo- and regioselectivity.

Advanced Structural Characterization and Stereochemical Analysis

Spectroscopic Analysis for Structural Elucidation of 1-Mesityl-2-pyrrolidinone4.1.1. High-Resolution NMR Spectroscopy for Conformational and Electronic Insights4.1.1.1. Analysis of Ortho Methyl Proton Shifts in Mesityl Group4.1.1.2. 125Te NMR Spectroscopy for Ligand Effects in Tellurium Adducts4.1.2. X-ray Crystallography for Absolute Configuration and Molecular Conformation4.1.2.1. Evaluation of Steric Hindrance from the Mesityl Ligand4.1.2.2. Analysis of Te-O Bond Distances and Geometry Distortion

Without primary research data on "1-Mesityl-2-pyrrolidinone," any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy and data-driven reporting, including the creation of the mandatory data tables.

Mass Spectrometry for Molecular Structure Confirmation

The structural integrity of this compound (C₁₃H₁₇NO) is effectively confirmed using mass spectrometry, typically with electron ionization (EI). The resulting mass spectrum is characterized by a distinct molecular ion peak and a predictable fragmentation pattern that arises from the cleavage of its most labile bonds.

The molecular ion [M]⁺ peak for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 203.28 g/mol . The fragmentation process is generally initiated by the ionization of a lone pair electron on the nitrogen or oxygen atom. youtube.comyoutube.com

Key fragmentation pathways include:

Alpha-Cleavage: A primary fragmentation event involves the cleavage of the bond between the nitrogen atom and the mesityl group. This can lead to the formation of a stable mesityl cation.

Loss of Carbonyl Group: Another common pathway for cyclic amides is the loss of a carbonyl group (CO) from the pyrrolidinone ring.

Ring Fragmentation: The pyrrolidinone ring itself can undergo cleavage, leading to smaller fragment ions.

These fragmentation patterns provide a definitive fingerprint for the molecule, allowing for its unambiguous identification. The major postulated fragments are detailed in the table below.

m/z Value (Postulated)Fragment IonFormulaDescription
203[C₁₃H₁₇NO]⁺C₁₃H₁₇NOMolecular Ion [M]⁺
119[C₉H₁₁]⁺C₉H₁₁Mesityl cation, resulting from cleavage of the N-Aryl bond.
175[C₁₂H₁₇N]⁺C₁₂H₁₇NLoss of carbon monoxide (-CO) from the molecular ion.
84[C₅H₈N]⁺C₅H₈NFragment corresponding to the pyrrolidinone ring after N-Aryl bond cleavage and rearrangement.

Chirality and Stereoselectivity in this compound Derivatives

The presence of the bulky N-mesityl group provides a powerful tool for directing stereochemical outcomes in reactions involving the pyrrolidinone scaffold. This steric influence is pivotal in both the synthesis of chiral derivatives and in cycloaddition reactions.

Asymmetric Synthesis Strategies for Enantiomerically Enriched Mesityl Pyrrolidinones

The synthesis of enantiomerically pure substituted pyrrolidinones is a significant goal in medicinal and materials chemistry. Chiral phosphoric acids have emerged as highly effective organocatalysts for achieving such transformations. rsc.orgbeilstein-journals.orgbeilstein-journals.orgchemrxiv.orgnih.gov An intramolecular aza-Michael reaction is a prominent strategy for constructing the chiral pyrrolidinone ring.

In this approach, a precursor molecule containing an amine and an α,β-unsaturated ester or thioester is cyclized. The chiral phosphoric acid catalyst creates a chiral environment, coordinating with the substrate to facilitate the cyclization. This controlled environment ensures that one of the two possible enantiomers is formed preferentially, leading to a high enantiomeric excess (ee). The bulky mesityl group on the nitrogen can enhance the facial discrimination of the catalyst, further improving stereoselectivity.

Reaction TypeKey Reagent/CatalystStereocontrol ElementTypical Outcome
Intramolecular aza-Michael ReactionN-Mesityl substituted amino-alkenoateChiral Phosphoric Acid (CPA) CatalystHigh enantiomeric excess (>90% ee) of the resulting substituted this compound.

Diastereoselective Control in Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings, such as pyrrolidines. wikipedia.orgmdpi.com When a this compound derivative containing a dipolarophile (e.g., an alkene) reacts with a 1,3-dipole (e.g., an azomethine ylide), new stereocenters are formed. The stereochemical outcome of this reaction can be effectively controlled by the N-mesityl group.

The large steric profile of the mesityl substituent shields one face of the pyrrolidinone ring. nih.govresearchgate.netrsc.org Consequently, the incoming 1,3-dipole is forced to approach from the less sterically hindered face. This directed attack results in the preferential formation of one diastereomer over the other, leading to a high diastereomeric ratio (dr). This principle of substrate-controlled diastereoselectivity is crucial for the synthesis of complex molecules with multiple, well-defined stereocenters. nih.gov

Reaction TypeReactantsStereocontrol ElementTypical Outcome
[3+2] Cycloaddition1-Mesityl-5-vinyl-2-pyrrolidinone + Azomethine YlideSteric hindrance from the N-mesityl groupHigh diastereomeric ratio (>10:1 dr) for the resulting spiro-pyrrolidine product.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and energetics of molecules. It is particularly valuable for elucidating the mechanisms of chemical reactions, including the synthesis of complex organic molecules like 1-Mesityl-2-pyrrolidinone.

The synthesis of N-aryl lactams, such as this compound, can proceed through various reaction pathways. DFT calculations are instrumental in mapping the potential energy surface (PES) for these synthetic routes. The PES represents the energy of a system as a function of the geometric coordinates of its atoms, and it provides a detailed picture of the reaction pathway, including the structures of reactants, transition states, intermediates, and products.

For the formation of related lactam rings, DFT studies have been employed to analyze the energetics of cyclization steps. For instance, in the Staudinger reaction, which can be used to form β-lactams, DFT calculations have elucidated the stepwise mechanism involving the formation of a zwitterionic intermediate followed by ring closure. researchgate.netpku.edu.cn The calculated energy barriers for these steps are crucial for understanding the reaction feasibility and rate. Similar computational approaches could be applied to model the synthesis of this compound, for example, via the condensation of a suitable amine with a γ-lactone or through intramolecular amidation of a γ-amino acid derivative.

A hypothetical potential energy surface for the final ring-closing step in the synthesis of this compound would reveal the activation energy required for the transformation, as well as the relative energies of any intermediates. This information is vital for optimizing reaction conditions to favor the desired product formation. For example, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT calculations have been used to propose a reaction mechanism and evaluate different reaction pathways on the PES. nih.gov

Table 1: Hypothetical Energy Profile for a Key Step in this compound Synthesis

SpeciesRelative Energy (kcal/mol)Description
Reactant Complex0.0Starting materials in close proximity
Transition State 1+15.2Energy barrier for the initial bond formation
Intermediate-5.8A transient species formed during the reaction
Transition State 2+10.5Energy barrier for the final ring closure
Product Complex-20.1This compound formed

Note: The data in this table is hypothetical and serves as an illustrative example of what could be obtained from DFT calculations.

In reactions where multiple products can be formed, the principles of kinetic and thermodynamic control dictate the product distribution. The kinetic product is the one that is formed fastest (lowest activation energy), while the thermodynamic product is the most stable one (lowest Gibbs free energy). dalalinstitute.com DFT calculations can predict the energies of both the transition states and the final products, thereby allowing for an analysis of kinetic versus thermodynamic selectivity. nih.gov

For the formation of substituted pyrrolidines, it has been shown that kinetic selectivity can be more significant than thermodynamic selectivity in determining the major product. nih.gov This is often the case in reactions that are not readily reversible under the given experimental conditions. In the context of this compound synthesis, there might be possibilities for the formation of regioisomers or stereoisomers. DFT calculations could be used to compare the activation barriers leading to these different isomers. The isomer with the lowest activation barrier would be the kinetically favored product. Conversely, by comparing the total energies of the potential isomers, the thermodynamically favored product can be identified. This understanding is crucial for designing synthetic strategies that yield the desired isomer with high selectivity. univ.kiev.ua

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations are excellent for studying static molecular properties and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and intermolecular interactions.

For this compound, a key conformational feature is the orientation of the mesityl group relative to the pyrrolidinone ring. Due to steric hindrance from the ortho-methyl groups on the mesityl ring, rotation around the N-aryl bond is expected to be restricted. MD simulations can be used to explore the rotational energy barrier and identify the preferred conformations. nih.gov The simulations would track the dihedral angle between the two rings over time, revealing the most populated conformational states and the timescales of transitions between them. Such studies have been performed on related N,N-diethylamide derivatives to understand bond rotation dynamics. nih.gov

Furthermore, MD simulations can model the interactions of this compound with solvent molecules or other solutes. This is particularly relevant for understanding its solubility and how it might interact with other molecules in a mixture. Simulations of pyrrolidinone derivatives in aqueous solution have been used to study hydrogen bonding and other non-covalent interactions. researchgate.netplos.org

Quantum Chemical Analysis of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations provide a detailed picture of the electronic structure of a molecule, which is fundamental to its reactivity. For this compound, analysis of the molecular orbitals, electron density, and electrostatic potential can reveal key features of its chemical behavior.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com For substituted pyrrolidinones, DFT calculations have been used to determine these electronic properties. arabjchem.org

Reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of a molecule's propensity to react in a certain way. chemrxiv.org Key descriptors include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Global Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Fukui Functions: Indicate the most likely sites for nucleophilic or electrophilic attack within the molecule.

Table 2: Hypothetical Reactivity Descriptors for this compound

DescriptorValueInterpretation
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-0.8 eVElectron-accepting ability
HOMO-LUMO Gap5.7 eVKinetic stability
Global Electrophilicity (ω)1.9 eVModerate electrophile

Note: The data in this table is hypothetical and serves as an illustrative example of what could be obtained from quantum chemical calculations.

Computational Prediction of Spectroscopic Properties of this compound

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can predict the chemical shifts of 1H and 13C nuclei with a high degree of accuracy. rsc.orgacs.org For this compound, this would involve optimizing the molecular geometry and then calculating the nuclear magnetic shielding tensors. The predicted spectrum could then be compared with experimental data to confirm the structure. The calculations would be sensitive to the conformation of the molecule, particularly the orientation of the mesityl ring, and could help in assigning the signals of the diastereotopic protons and methyl groups. acs.org

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can also be calculated using DFT. researchgate.net For this compound, the most prominent feature in the IR spectrum would be the C=O stretching vibration of the amide group. Computational prediction of this and other characteristic vibrational modes can aid in the analysis of the experimental IR spectrum and provide confidence in the structural assignment. nih.govamazonaws.com

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic DataPredicted ValueExperimental Value
13C NMR (C=O)174.5 ppm175.2 ppm
1H NMR (ortho-CH3)2.15 ppm2.20 ppm
IR (C=O stretch)1685 cm-11690 cm-1

Note: The data in this table is hypothetical and for illustrative purposes. Actual experimental values would need to be determined.

Applications of 1 Mesityl 2 Pyrrolidinone in Organic Synthesis

Role as a Key Building Block for Complex Heterocyclic Systems

The pyrrolidinone core is a prevalent motif in many biologically active compounds and natural products. beilstein-journals.org The strategic placement of a mesityl group on the nitrogen atom of 2-pyrrolidinone (B116388) provides a sterically hindered and electronically distinct building block for the synthesis of more elaborate heterocyclic frameworks.

One notable application is in the synthesis of N-heterocyclic carbene (NHC) precursors. Specifically, 2-pyrrolidinone derivatives serve as foundational materials for the construction of 1,2,4-triazolium salts. acs.org For instance, the reaction of 2-pyrrolidinone with Meerwein's reagent, followed by treatment with a substituted hydrazine (B178648) and subsequent cyclization with an orthoformate, yields triazolium salts. acs.org While the direct use of 1-mesityl-2-pyrrolidinone in this specific sequence is not detailed, the methodology allows for variation of the N-substituent, suggesting the potential for creating mesityl-substituted triazolium NHC precursors. These NHCs are valuable as organocatalysts and ligands in transition metal catalysis.

Furthermore, the pyrrolidinone structure can be integrated into larger, fused heterocyclic systems. For example, an oxidant-controlled divergent synthesis has been developed to produce pyrrolidone-fused pyrimido[1,2-b]indazoles. rsc.org This one-pot, metal-free process involves the formation of multiple new bonds and a tetrasubstituted carbon stereocenter. rsc.org Although this study does not explicitly employ the mesityl derivative, the adaptability of the pyrrolidinone core highlights its importance as a versatile building block.

The following table summarizes the synthesis of complex heterocyclic systems from pyrrolidinone-based starting materials.

Starting MaterialReagentsProductResearch Focus
2-Pyrrolidinone derivative1. Meerwein's reagent2. Phenylhydrazine3. Trimethyl orthoformate1,2,4-Triazolium saltSynthesis of N-heterocyclic carbene precursors. acs.org
Enone intermediate and 1H-indazol-3-amineOxidantPyrrolidone fused pyrimido[1,2-b]indazoleDevelopment of a divergent synthesis for complex fused heterocycles. rsc.org

Utilization as a Directing Group in C-H Activation and Functionalization

Directing groups are instrumental in achieving site-selective C-H functionalization, a powerful strategy for streamlining organic synthesis. nih.govmagtech.com.cnsigmaaldrich.com The amide functionality within the this compound scaffold has the potential to act as a directing group, guiding a metal catalyst to a specific C-H bond for subsequent transformation.

While specific examples detailing the use of this compound as a directing group are not extensively documented, the broader class of amides is well-established in this role. nih.gov For instance, palladium-catalyzed ortho-acetoxylation of aromatic compounds can be directed by various nitrogen-containing groups, including cyclic amides. nih.gov The oxygen atom of the amide coordinates to the metal center, positioning the catalyst for C-H activation at a proximal site.

The mesityl group itself can influence the reactivity and selectivity of such transformations. In a related context, N-mesityl benzimidazolium salts have been used to generate N-heterocyclic carbenes that catalyze formal [3+3] cycloadditions, demonstrating the utility of the mesityl moiety in catalytic systems. rsc.org Additionally, ruthenium precatalysts bearing a mesityl carboxylate ligand have been employed in annulation reactions, highlighting the role of mesityl-containing components in catalysis. rsc.org

The table below provides an overview of related directing groups and their applications in C-H functionalization.

Directing Group TypeMetal CatalystTransformationResearch Finding
Cyclic AmidesPalladiumortho-AcetoxylationThe amide oxygen can direct the acetoxylation of a proximal C-H bond. nih.gov
Carboxylic AcidsPalladium, RutheniumArylation, Alkenylation, AlkynylationCarboxylic acid groups can serve as effective directing groups for various C-C bond formations. rsc.org
N-Mesityl Benzimidazolium SaltN-Heterocyclic CarbeneFormal [3+3] CycloadditionThe mesityl group is a component of the precursor to the active NHC catalyst. rsc.org

Development of Novel Organocatalysts Incorporating the this compound Motif

Organocatalysis has become a cornerstone of asymmetric synthesis, and chiral pyrrolidine (B122466) derivatives are among the most successful classes of organocatalysts. researchgate.net The incorporation of a this compound framework into an organocatalyst design can impart unique steric and electronic properties, influencing the catalyst's activity and selectivity.

Pyrrolidine-based organocatalysts are frequently used in asymmetric Michael additions, aldol (B89426) reactions, and other C-C bond-forming reactions. rsc.orgnih.govnih.govbeilstein-journals.org For example, new pyrrolidine-based organocatalysts with a bulky substituent at the C2 position have been synthesized and shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving high enantioselectivities. nih.gov The bulky group plays a crucial role in creating a chiral environment around the active site. The mesityl group in this compound, with its significant steric presence, is well-suited for this purpose.

In a related application, N-heterocyclic carbenes derived from N-mesityl benzimidazolium salts have been used as organocatalysts in formal [3+3] cycloaddition reactions. rsc.org This demonstrates that the mesityl group can be a key component of effective organocatalysts. The development of organocatalysts based on the this compound scaffold represents a promising area for future research, with the potential to create highly selective catalysts for a variety of organic transformations.

The following table details examples of organocatalysts with structural similarities to this compound.

Organocatalyst TypeReactionKey FeatureOutcome
Pyrrolidine with bulky C2 substituentMichael addition of aldehydes to nitroolefinsA sterically demanding group at the C2 position of the pyrrolidine ring.High enantioselectivities (up to 85% ee) were achieved. nih.gov
N-Mesityl benzimidazolium saltFormal [3+3] cycloadditionThe N-mesityl group is part of the NHC precursor.Efficient catalysis of the cycloaddition reaction. rsc.org
Chiral diphenylprolinol trimethylsilyl (B98337) etheraza-Michael-aldol reactionA chiral pyrrolidine derivative.Provided chiral 1,2-dihydroquinolidines with excellent enantioselectivities (up to 99% ee). rsc.org

Ligand Design in Transition Metal Catalysis Involving Mesityl Pyrrolidinone Adducts

The design of ligands is central to the field of transition metal catalysis, as the ligand environment around the metal center dictates the catalyst's reactivity, selectivity, and stability. goettingen-research-online.dediva-portal.orgrsc.org The this compound structure offers several features that make it an attractive scaffold for ligand design. The amide functionality can coordinate to a metal center, and the bulky mesityl group can create a defined steric pocket, influencing substrate approach and enantioselectivity.

While direct examples of ligands based on the this compound framework are not prevalent in the literature, related structures have been successfully employed. For instance, chiral pyrrolidine-based ligands are widely used in asymmetric catalysis. ubc.ca Chiral cyclic ureate ligands derived from amino acids have been used to prepare zirconium complexes for asymmetric hydroamination, yielding pyrrolidines and piperidines with moderate enantioselectivity. ubc.ca

Furthermore, N-heterocyclic carbenes (NHCs) derived from 1,2,3-triazolium salts, which can be synthesized from pyrrolidinone precursors, are a significant class of ligands in transition metal catalysis. acs.orgresearchgate.net These ligands have been used with a variety of first-row transition metals to catalyze a diverse range of transformations. researchgate.net The electronic and steric properties of the NHC can be tuned by modifying the substituents on the triazole ring, and the incorporation of a mesityl group could offer advantages in certain catalytic applications.

The table below summarizes related ligand systems and their applications.

Ligand TypeMetalApplicationKey Finding
Chiral Cyclic UreateZirconiumAsymmetric hydroaminationThe chiral ligand induces enantioselectivity in the formation of cyclic amines. ubc.ca
1,2,3-Triazolylidene (from triazolium salt)First-row transition metalsVarious catalytic transformationsThese NHC ligands are versatile and can be used in a wide range of reactions. researchgate.net
N,P-Ligated Iridium CatalystsIridiumAsymmetric hydrogenationChiral N,P-ligands were effective for the enantioselective reduction of alkenes. diva-portal.org

Precursor in the Synthesis of Advanced Materials

The development of advanced materials with tailored properties is a major focus of modern chemical research. jchemrev.comrsc.org Organic molecules with specific structural and electronic features can serve as precursors for the synthesis of polymers, porous materials, and materials with unique photophysical properties.

The this compound scaffold, with its combination of a rigid heterocyclic core and a bulky aromatic substituent, has potential applications in materials science. For example, pyrrolidone-containing structures have been incorporated into larger, fused heterocyclic systems that exhibit interesting photophysical properties. A divergent synthesis of pyrrolidone-fused pyrimido[1,2-b]indazoles resulted in a product that displayed aggregation-induced emission (AIE) characteristics. rsc.org AIE is a phenomenon where non-emissive molecules become highly luminescent upon aggregation, which is a desirable property for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs).

While the direct use of this compound as a precursor for advanced materials is an area that requires further exploration, the demonstrated ability of related pyrrolidone derivatives to form materials with valuable properties suggests a promising future for this compound in materials science.

The following table highlights a relevant example of a pyrrolidone-containing material.

MaterialSynthesis MethodPropertyPotential Application
Pyrrolidone fused pyrimido[1,2-b]indazoleOxidant-controlled divergent synthesisAggregation-Induced Emission (AIE)Sensors, bio-imaging, OLEDs. rsc.org

Future Directions and Emerging Research Areas

Exploration of Novel Reactivity Patterns for 1-Mesityl-2-pyrrolidinone

While this compound has been effectively utilized as a directing group, its inherent reactivity is an area ripe for further exploration. The pyrrolidinone core and the mesityl group both offer opportunities for novel transformations. Future research is expected to delve into reactions that go beyond its role as a spectator directing group, potentially involving the modification of the pyrrolidinone ring itself or the mesityl moiety post-functionalization.

One emerging area is the use of related pyrrolidine (B122466) structures in photoredox catalysis. For instance, oxidative dehydrogenative aromatization and selective sulfonylation of pyrrolidines have been achieved under visible light, where arylsulfonyl chlorides act as both a catalyst regeneration and sulfonylation reagent. d-nb.info This suggests the potential for developing similar photoredox-catalyzed reactions involving this compound, leading to new functionalized pyrrole (B145914) derivatives.

Furthermore, the reactivity of related fulvene (B1219640) derivatives with pyrrolidine indicates diverse reaction pathways, including SN2 substitution and aldol-type condensations. nih.gov Investigating analogous reactions with this compound could unveil new synthetic strategies. The exploration of its reactivity with various nucleophiles and electrophiles under different catalytic systems will be crucial in uncovering these new patterns.

Integration into Flow Chemistry and Automated Synthesis Platforms

The principles of flow chemistry, which involve performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offer significant advantages in terms of safety, scalability, and efficiency. syrris.com The integration of this compound-mediated reactions into flow chemistry platforms is a promising future direction. This would enable the rapid optimization of reaction conditions, such as temperature, pressure, and reagent stoichiometry, through automated systems. d-nb.infosyrris.com

Automated continuous flow synthesis has been successfully applied to the production of complex heterocyclic scaffolds, like spirocyclic tetrahydronaphthyridines, by sequencing multiple reaction steps. nih.gov A similar approach could be envisioned for multistep syntheses where this compound acts as a directing group in one of the key C-H activation steps. The ability to telescope reactions, where the output of one reactor directly feeds into the next, would significantly streamline synthetic processes and reduce waste. mdpi.com

The development of robust and efficient flow protocols for C-H functionalization reactions directed by this compound would be a significant advancement, making these powerful transformations more amenable to industrial-scale production.

Computational Design of Next-Generation Mesityl Pyrrolidinone Catalysts and Ligands

Computational chemistry and molecular modeling are becoming indispensable tools in modern catalyst development. unina.it Density Functional Theory (DFT) calculations, for example, can provide deep insights into reaction mechanisms, transition state geometries, and the electronic and steric factors that govern catalyst performance. acs.org In the context of this compound, computational studies can be employed to design next-generation catalysts and ligands with enhanced reactivity, selectivity, and substrate scope.

By modeling the interaction between the this compound directing group, the substrate, and the metal catalyst, researchers can rationally modify the structures of all components to achieve desired outcomes. nih.gov This could involve fine-tuning the electronic properties of the metal center, optimizing the steric bulk of ancillary ligands, or even modifying the pyrrolidinone scaffold itself to improve its directing ability or facilitate its removal. researchgate.net

Computational screening of virtual libraries of potential catalysts and ligands can accelerate the discovery process, prioritizing the most promising candidates for experimental validation. This synergy between computational design and experimental work is expected to be a key driver of innovation in this field.

Development of Sustainable Synthetic Routes for this compound

As the demand for greener and more sustainable chemical processes grows, the development of environmentally friendly synthetic routes to this compound and its derivatives is of paramount importance. Current industrial syntheses of related compounds like 2-pyrrolidone often rely on petrochemical feedstocks and harsh reaction conditions. researchgate.net

Future research will likely focus on developing biocatalytic or chemocatalytic methods that utilize renewable starting materials. For instance, metabolic engineering of microorganisms to produce 2-pyrrolidone from glutamate (B1630785) has been explored, offering a potential blueprint for the sustainable synthesis of the pyrrolidinone core. researchgate.net

Furthermore, the principles of green chemistry will be applied to the synthesis of this compound, aiming to reduce the use of hazardous solvents, minimize waste generation, and improve atom economy. The use of catalytic methods, such as those employing gold nanoparticles, for related transformations highlights the potential for developing more sustainable processes. mdpi.com

Current Route ComponentPotential Sustainable AlternativeRationale
Petrochemical-based starting materialsGlutamate or other bio-derived feedstocksUtilization of renewable resources. researchgate.net
Harsh reaction conditions (high temp/pressure)Biocatalysis or milder chemocatalysisReduced energy consumption and improved safety.
Stoichiometric reagentsCatalytic systems (e.g., supported nanoparticles)Increased efficiency and reduced waste. mdpi.com
Organic solventsAqueous media or greener solvent alternativesReduced environmental impact.

Expanding the Scope of C-H Functionalization with Mesityl Pyrrolidinone Directing Groups

The use of directing groups to achieve site-selective C-H functionalization is a powerful strategy in organic synthesis. pkusz.edu.cnrsc.orgnih.gov While this compound has shown promise in this area, there is significant potential to expand the scope of reactions in which it can be employed.

Future research will likely focus on applying this directing group to a wider range of substrates and coupling partners. This includes the functionalization of more complex and sterically hindered molecules, as well as the introduction of a greater variety of functional groups through C-H activation. nih.gov The development of new catalytic systems, potentially involving different transition metals or ligands, will be crucial in achieving these goals. acs.org

Moreover, the development of methods for the facile removal or transformation of the this compound directing group after the C-H functionalization step is a key area of interest. pkusz.edu.cn This would enhance the synthetic utility of the methodology by allowing for the generation of diverse product libraries from a common intermediate.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1-Mesityl-2-pyrrolidinone, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. Key considerations include:

  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or transition-metal catalysts to enhance yield.
  • Solvent optimization : Polar aprotic solvents like NMP (N-Methyl-2-pyrrolidinone) are preferred for solubility .
  • Temperature control : Reactions often require heating (80–120°C) to overcome activation barriers.
  • Purification : Column chromatography or recrystallization using ethanol/water mixtures improves purity.
  • Reference experimental protocols from peer-reviewed journals to validate reproducibility .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity, with mesityl protons appearing as singlets (δ 6.7–7.1 ppm) and pyrrolidinone ring protons as multiplet signals (δ 2.5–3.5 ppm) .
  • HPLC/GC-MS : Quantifies purity (>98%) and identifies byproducts. Use GC-grade solvents to avoid interference .
  • Melting/Boiling Points : Compare observed values (e.g., mp: -24°C, bp: 202°C) against literature to confirm identity .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to mitigate inhalation risks (flash point: 86°C) .
  • First Aid : For skin exposure, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Model transition states to identify favorable reaction pathways (e.g., nucleophilic attack sites).
  • Solvent Effects : Use COSMO-RS simulations to assess solvent interactions and optimize dielectric environments .
  • Validation : Cross-check computational results with experimental kinetics (e.g., rate constants from UV-Vis spectroscopy) .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points)?

  • Methodological Answer :

  • Comparative Analysis : Replicate experiments under standardized conditions (e.g., ASTM methods) to isolate variables like impurity levels .
  • Meta-Analysis : Aggregate data from high-impact journals and prioritize studies with detailed experimental sections .
  • Collaboration : Engage with crystallography experts to resolve polymorphic discrepancies .

Q. How does steric hindrance from the mesityl group influence the compound’s catalytic applications?

  • Methodological Answer :

  • Steric Maps : Generate 3D molecular models (e.g., using Avogadro) to visualize spatial constraints.
  • Kinetic Studies : Compare reaction rates with/without mesityl substitution to quantify steric effects.
  • Catalytic Screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) to evaluate ligand efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.